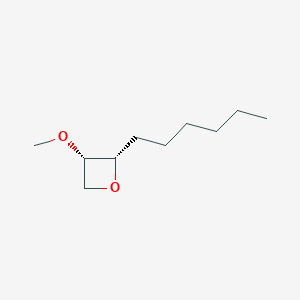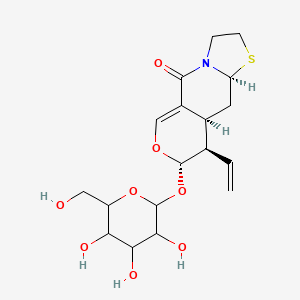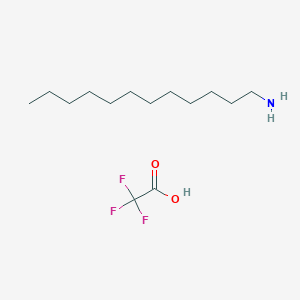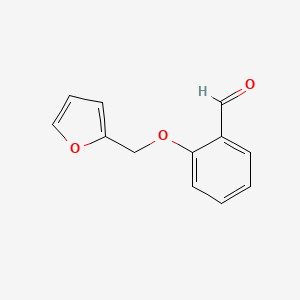
Benzo(a)pyren-9-ol, 7-methyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzo(a)pyren-9-ol, 7-methyl-: is a polycyclic aromatic hydrocarbon (PAH) derivative. It is structurally related to benzo(a)pyrene, a well-known carcinogen found in substances like coal tar, tobacco smoke, and grilled meats . This compound is characterized by its complex structure, which includes multiple aromatic rings and a hydroxyl group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Benzo(a)pyren-9-ol, 7-methyl- typically involves the functionalization of benzo(a)pyrene. One common method is the methylation of benzo(a)pyren-9-ol using methylating agents under controlled conditions . The reaction conditions often require the presence of catalysts and specific temperature and pressure settings to ensure the desired substitution occurs efficiently.
Industrial Production Methods: Industrial production of this compound may involve large-scale methylation processes, utilizing advanced reactors and continuous flow systems to maintain consistent quality and yield. The process is optimized to minimize by-products and ensure the purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions: Benzo(a)pyren-9-ol, 7-methyl- undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into less complex hydrocarbons.
Substitution: Electrophilic substitution reactions can introduce different functional groups into the aromatic rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.
Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents are employed under specific conditions to achieve desired substitutions.
Major Products: The major products formed from these reactions include various hydroxylated, nitrated, and sulfonated derivatives, which can have different properties and applications.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, Benzo(a)pyren-9-ol, 7-methyl- is used as a model compound to study the behavior of PAHs and their derivatives. It helps in understanding the reactivity and stability of these complex molecules .
Biology and Medicine: This compound is studied for its potential biological effects, including its interactions with DNA and proteins. Research focuses on its role in carcinogenesis and its potential as a biomarker for exposure to PAHs .
Industry: In industry, Benzo(a)pyren-9-ol, 7-methyl- is used in the development of materials with specific properties, such as high thermal stability and resistance to degradation. It is also used in the synthesis of advanced polymers and coatings .
Mecanismo De Acción
The mechanism of action of Benzo(a)pyren-9-ol, 7-methyl- involves its metabolic activation to reactive intermediates. These intermediates can form adducts with DNA, leading to mutations and potentially cancer . The compound interacts with molecular targets such as the aryl hydrocarbon receptor (AhR), which plays a role in mediating its toxic effects through pathways involving oxidative stress and inflammation .
Comparación Con Compuestos Similares
Benzo(a)pyrene: A parent compound with similar structure but without the hydroxyl and methyl groups.
Benzo(e)pyrene: Another PAH with a different arrangement of aromatic rings.
Dibenz(a,h)anthracene: A PAH with a similar number of rings but different connectivity.
Uniqueness: Benzo(a)pyren-9-ol, 7-methyl- is unique due to its specific functional groups, which influence its reactivity and interactions with biological molecules. The presence of the hydroxyl and methyl groups can alter its solubility, stability, and overall behavior compared to other PAHs .
Propiedades
Número CAS |
79418-87-4 |
|---|---|
Fórmula molecular |
C21H14O |
Peso molecular |
282.3 g/mol |
Nombre IUPAC |
7-methylbenzo[a]pyren-9-ol |
InChI |
InChI=1S/C21H14O/c1-12-9-16(22)11-19-17-8-7-14-4-2-3-13-5-6-15(10-18(12)19)21(17)20(13)14/h2-11,22H,1H3 |
Clave InChI |
QDSZMNKAXNBODX-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC2=C1C=C3C=CC4=C5C3=C2C=CC5=CC=C4)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1,4-Benzenedisulfonic acid, 2,2'-[1,2-ethenediylbis[(3-sulfo-4,1-phenylene)imino[6-[bis(2-hydroxypropyl)amino]-1,3,5-triazine-4,2-diyl]imino]]bis-, potassium sodium salt](/img/structure/B14449042.png)
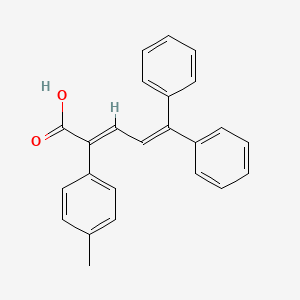

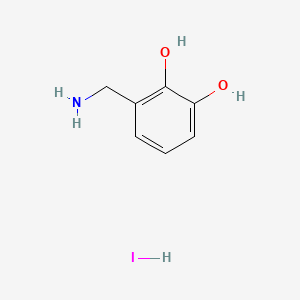

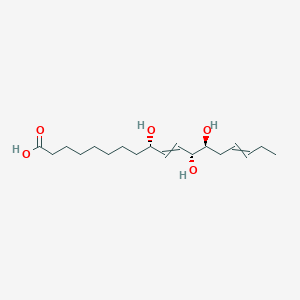
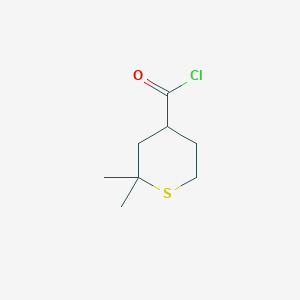
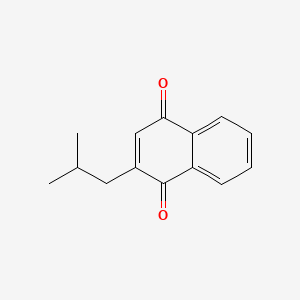
![Acetic acid;4-[1-(4-methoxyphenyl)-2,2-diphenylethenyl]phenol](/img/structure/B14449120.png)

